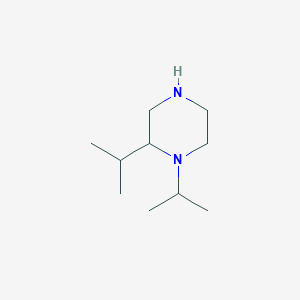![molecular formula C53H32 B13149469 8-(9,9'-Spirobi[fluoren]-7-yl)-7,10-diphenylfluoranthene](/img/structure/B13149469.png)
8-(9,9'-Spirobi[fluoren]-7-yl)-7,10-diphenylfluoranthene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(9,9’-Spirobi[fluoren]-7-yl)-7,10-diphenylfluoranthene is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is particularly notable for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(9,9’-Spirobi[fluoren]-7-yl)-7,10-diphenylfluoranthene typically involves multi-step organic reactions. One common method includes the coupling of 9,9’-spirobi[fluorene] with diphenylfluoranthene under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Análisis De Reacciones Químicas
Types of Reactions
8-(9,9’-Spirobi[fluoren]-7-yl)-7,10-diphenylfluoranthene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves replacing one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction could produce hydrofluorene compounds .
Aplicaciones Científicas De Investigación
8-(9,9’-Spirobi[fluoren]-7-yl)-7,10-diphenylfluoranthene has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential in bioimaging and biosensing due to its fluorescent properties.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of OLEDs, OPV devices, and other organic electronic components
Mecanismo De Acción
The mechanism of action of 8-(9,9’-Spirobi[fluoren]-7-yl)-7,10-diphenylfluoranthene involves its interaction with specific molecular targets and pathways. In OLEDs, for example, the compound acts as an electron transport layer, facilitating the efficient injection and transport of electrons from the cathode to the emissive layer . This process is crucial for the device’s overall efficiency and performance.
Comparación Con Compuestos Similares
Similar Compounds
9,9’-Spirobi[fluorene]: A precursor and structurally similar compound used in similar applications.
Diphenylfluoranthene: Another related compound with comparable properties and uses.
Uniqueness
8-(9,9’-Spirobi[fluoren]-7-yl)-7,10-diphenylfluoranthene stands out due to its unique combination of structural features, which provide enhanced stability and performance in electronic applications. Its ability to act as both an electron transport and blocking material makes it particularly valuable in the development of high-efficiency OLEDs and OPV devices .
Propiedades
Fórmula molecular |
C53H32 |
|---|---|
Peso molecular |
668.8 g/mol |
Nombre IUPAC |
2-(7,10-diphenylfluoranthen-8-yl)-9,9'-spirobi[fluorene] |
InChI |
InChI=1S/C53H32/c1-3-15-33(16-4-1)43-32-44(50(35-17-5-2-6-18-35)52-42-25-14-20-34-19-13-24-41(49(34)42)51(43)52)36-29-30-40-39-23-9-12-28-47(39)53(48(40)31-36)45-26-10-7-21-37(45)38-22-8-11-27-46(38)53/h1-32H |
Clave InChI |
ROUXVCUZKANIJM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=C(C3=C2C4=CC=CC5=C4C3=CC=C5)C6=CC=CC=C6)C7=CC8=C(C=C7)C9=CC=CC=C9C81C2=CC=CC=C2C2=CC=CC=C12 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2,2'-Bipyridin]-3-ol](/img/structure/B13149389.png)
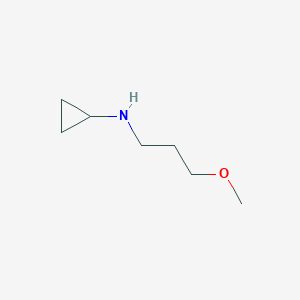
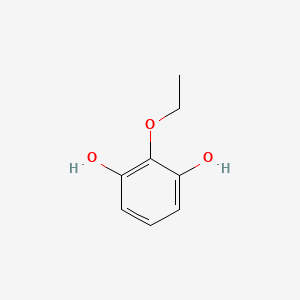
![Dibenzo[b,j][4,7]phenanthroline](/img/structure/B13149418.png)
![7-(2-Carboxyphenyl)-10-(diethylamino)-3-hydroxy-5,6-dihydrobenzo[c]xanthen-12-ium](/img/structure/B13149420.png)
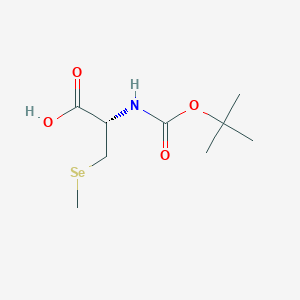
![4-Hydroxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B13149429.png)
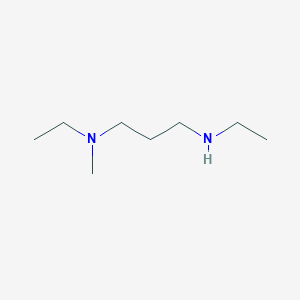

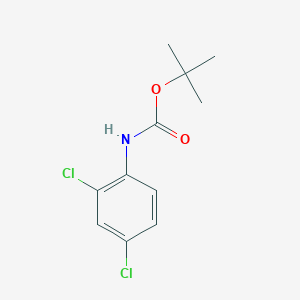
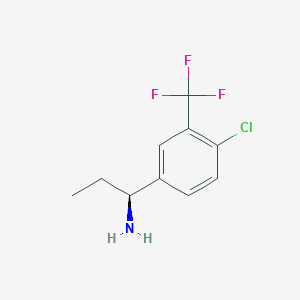
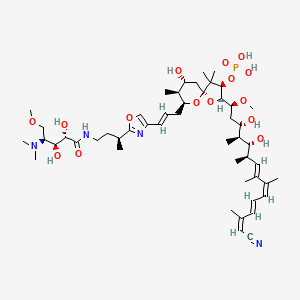
![1,2-Ethanediamine,1-[3-(1-methylethyl)phenyl]-,(1S)-](/img/structure/B13149465.png)
